4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-
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Overview
Description
4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a quinazolinone core with specific substituents that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Substituents: The chloro, dimethyl, and hydroxyphenyl groups can be introduced through various substitution reactions, often involving halogenation, methylation, and hydroxylation steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions could target the quinazolinone core or the chloro substituent.
Substitution: Various substitution reactions can occur, especially involving the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, methylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various quinazolinone derivatives with potential biological activities.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Pharmaceutical Development: Potential use in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a simpler structure.
6-Chloro-4(3H)-Quinazolinone: A similar compound with a chloro substituent.
3-(3,5-Dimethyl-4-hydroxyphenyl)-4(3H)-Quinazolinone: A related compound with similar substituents.
Uniqueness
The unique combination of substituents in 4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- may impart distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
27945-52-4 |
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Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-5-4-12(18)8-14(15)17(20)22/h4-8,21H,1-3H3 |
InChI Key |
UERHDZOYJPYNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=C(C=C3)Cl)C |
Origin of Product |
United States |
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